2-(4-(3-(4-butoxyphenyl)ureido)phenyl)-N-methylacetamide
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Overview
Description
2-(4-(3-(4-butoxyphenyl)ureido)phenyl)-N-methylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a butoxyphenyl group, a ureido linkage, and a methylacetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(4-butoxyphenyl)ureido)phenyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the butoxyphenyl intermediate. This intermediate is then reacted with an isocyanate to form the ureido linkage. The final step involves the introduction of the N-methylacetamide group under controlled conditions. Common reagents used in these reactions include butyl bromide, phenyl isocyanate, and methylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(4-butoxyphenyl)ureido)phenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the butoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(4-(3-(4-butoxyphenyl)ureido)phenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(3-(4-butoxyphenyl)ureido)phenyl)-N-methylacetamide involves its interaction with specific molecular targets. The ureido linkage allows it to form hydrogen bonds with proteins, potentially inhibiting their function. The butoxyphenyl group may interact with hydrophobic pockets in enzymes, while the N-methylacetamide moiety can enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-butoxyphenylurea: Shares the butoxyphenyl and ureido groups but lacks the N-methylacetamide moiety.
N-methylacetamide: Contains the N-methylacetamide group but lacks the butoxyphenyl and ureido linkages.
Uniqueness
2-(4-(3-(4-butoxyphenyl)ureido)phenyl)-N-methylacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
2-[4-[(4-butoxyphenyl)carbamoylamino]phenyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-3-4-13-26-18-11-9-17(10-12-18)23-20(25)22-16-7-5-15(6-8-16)14-19(24)21-2/h5-12H,3-4,13-14H2,1-2H3,(H,21,24)(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXHWAFDCJFZSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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